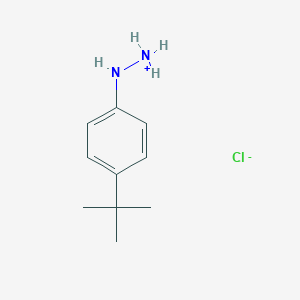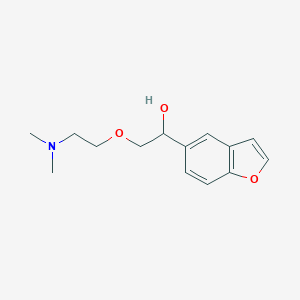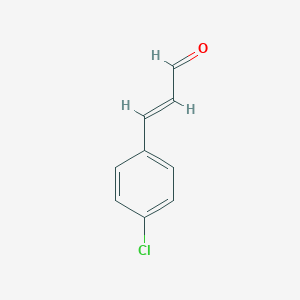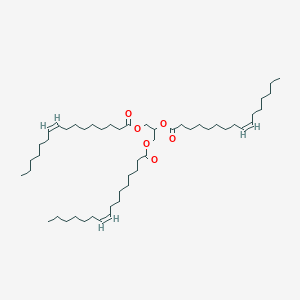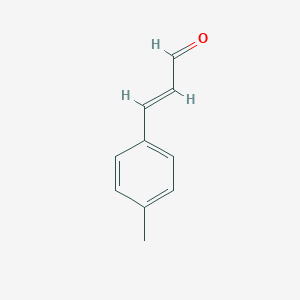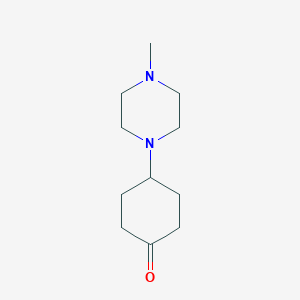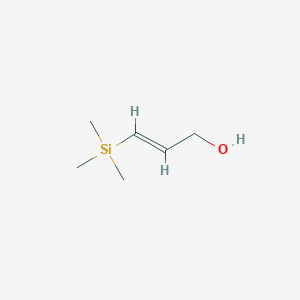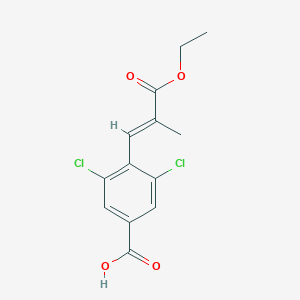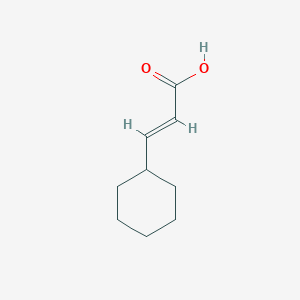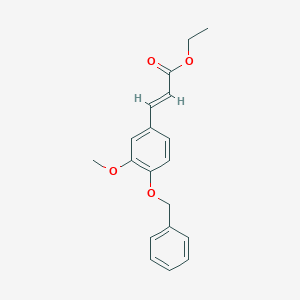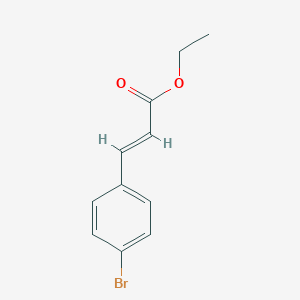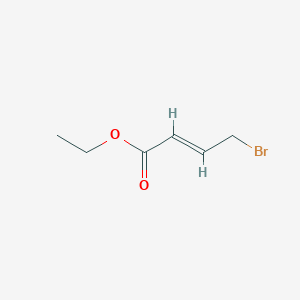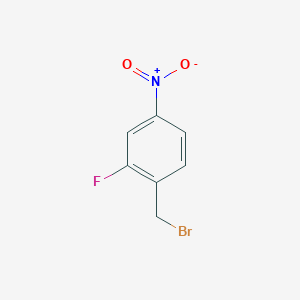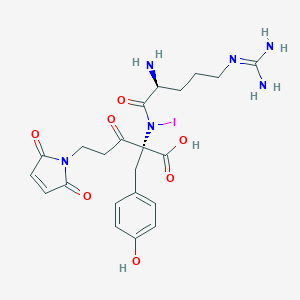
3-Maleimidopropionylarginylmonoiodotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Maleimidopropionylarginylmonoiodotyrosine, also known as MITC, is a chemical compound used in scientific research. It is an iodine-containing tyrosine derivative that is commonly used as a labeling reagent in radioimmunoassay and for protein modification. MITC is a versatile molecule that can be used to study protein interactions, protein localization, and protein turnover. In
作用機序
3-Maleimidopropionylarginylmonoiodotyrosine reacts with sulfhydryl groups on proteins to form covalent bonds. This reaction occurs through a thiol-disulfide exchange mechanism, which results in the formation of a stable thioether bond. The reaction between 3-Maleimidopropionylarginylmonoiodotyrosine and proteins is specific and selective, as it only reacts with sulfhydryl groups that are exposed on the surface of proteins.
生化学的および生理学的効果
3-Maleimidopropionylarginylmonoiodotyrosine has a number of biochemical and physiological effects on proteins. It can modify the structure and function of proteins, alter their localization, and affect their turnover. 3-Maleimidopropionylarginylmonoiodotyrosine can also affect the activity of enzymes and other proteins by modifying their active sites. The physiological effects of 3-Maleimidopropionylarginylmonoiodotyrosine are dependent on the specific protein that is modified, as well as the site of modification.
実験室実験の利点と制限
3-Maleimidopropionylarginylmonoiodotyrosine has several advantages for lab experiments. It is a specific and selective labeling reagent that can be used to study protein-protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also stable and can be used in a variety of experimental conditions. However, 3-Maleimidopropionylarginylmonoiodotyrosine has some limitations. It can only react with sulfhydryl groups that are exposed on the surface of proteins, which limits its use for studying proteins that are buried within a protein complex. 3-Maleimidopropionylarginylmonoiodotyrosine can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
将来の方向性
There are several future directions for the use of 3-Maleimidopropionylarginylmonoiodotyrosine in scientific research. One direction is the development of new labeling reagents that can be used to study proteins that are buried within a protein complex. Another direction is the use of 3-Maleimidopropionylarginylmonoiodotyrosine in combination with other labeling reagents to study protein interactions and localization in complex biological systems. Additionally, the development of new methods for the synthesis of 3-Maleimidopropionylarginylmonoiodotyrosine and other labeling reagents will enable researchers to study a wider range of proteins and biological processes.
合成法
3-Maleimidopropionylarginylmonoiodotyrosine can be synthesized through a multi-step process. The first step involves the synthesis of N-(3-maleimidopropionyl) glycine, which is then reacted with L-arginine to form N-(3-maleimidopropionyl)arginine. The final step involves the reaction of N-(3-maleimidopropionyl)arginine with monoiodotyrosine to form 3-Maleimidopropionylarginylmonoiodotyrosine. The synthesis method of 3-Maleimidopropionylarginylmonoiodotyrosine is complex and requires expertise in organic chemistry.
科学的研究の応用
3-Maleimidopropionylarginylmonoiodotyrosine is widely used in scientific research as a labeling reagent in radioimmunoassay and for protein modification. It is used to study protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also used to study the structure and function of proteins, as well as the role of proteins in various biological processes. 3-Maleimidopropionylarginylmonoiodotyrosine is a valuable tool for researchers studying protein-protein interactions, protein trafficking, and protein degradation.
特性
CAS番号 |
138191-82-9 |
|---|---|
製品名 |
3-Maleimidopropionylarginylmonoiodotyrosine |
分子式 |
C22H27IN6O7 |
分子量 |
614.4 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid |
InChI |
InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1 |
InChIキー |
AFNHYMBYOPDLFG-OYHNWAKOSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
その他のCAS番号 |
138191-82-9 |
同義語 |
3-maleimidopropionyl-Arg-I-Tyr 3-maleimidopropionylarginylmonoiodotyrosine 3-MPAIT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




